3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
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Description
3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a useful research compound. Its molecular formula is C31H37N3O4 and its molecular weight is 515.654. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Electron Transfer
A study by Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds for their luminescent properties and photo-induced electron transfer capabilities. This research indicates the potential use of similar chemical structures in the development of pH probes and the study of fluorescence quenching mechanisms through the photo-induced electron transfer (PET) process, which may have implications for sensing and imaging applications in scientific research (Gan, Chen, Chang, & Tian, 2003).
Cyclization Reactions
Research by Zborovskii et al. (2011) explored the halocyclization of a compound structurally related to 2-[2-[4-[3-(2-Butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione, demonstrating the formation of novel hydrohalides and their potential conversion into other significant chemical entities. This work highlights the versatility of such compounds in synthetic chemistry, particularly in the synthesis of novel heterocycles (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Synthesis in Water
Rostami-Charati (2013) developed a proficient method for synthesizing 1,3-benzoxazine derivatives via a three-component reaction involving isoquinoline, which shares a core structure with the compound . This methodological advancement suggests the environmental and procedural benefits of conducting reactions in water, offering a greener alternative for the synthesis of complex organic molecules (Rostami-Charati, 2013).
Fluorimetric Detection of Formaldehyde
A study by Dong et al. (2016) on 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NPz) for the rapid and facile fluorimetric detection of formaldehyde underscores the potential of structurally similar compounds in developing sensitive and efficient sensors for environmental and biological monitoring (Dong, Xuezhen, Tang, & Lin, 2016).
Antitumor Evaluation
Mahmoud et al. (2018) synthesized novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, showing significant antitumor activity. This research illustrates the therapeutic potential of compounds with complex structures, including the isoquinoline derivative , in developing new anticancer agents (Mahmoud, Abu El‐Azm, Ismail, Hekal, & Ali, 2018).
Properties
IUPAC Name |
2-[2-[4-[3-(2-butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O4/c1-3-22(2)25-10-4-5-13-28(25)38-21-24(35)20-33-16-14-32(15-17-33)18-19-34-30(36)26-11-6-8-23-9-7-12-27(29(23)26)31(34)37/h4-13,22,24,35H,3,14-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJKFSGDAGYDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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